Aryl-Br vs Aryl-Cl: Enhanced Suzuki-Miyaura Coupling Reactivity Relative to the Chloro Analog
The target compound contains an aryl bromide, which is intrinsically more reactive than the aryl chloride present in the corresponding 5-chloro analog (1-(5-chloro-2-methoxyphenyl)-2-chloroethan-1-one) in palladium-catalyzed cross-coupling reactions. This reactivity difference is well-established: aryl bromides typically undergo oxidative addition to Pd(0) 10–100× faster than aryl chlorides under standard Suzuki conditions [1]. For building block procurement, this means the bromo compound enables milder reaction conditions, shorter reaction times, and higher coupling yields without the need for specialized ligands required for aryl chloride activation.
| Evidence Dimension | Relative oxidative addition rate to Pd(0) catalyst |
|---|---|
| Target Compound Data | Aryl-Br: typical relative rate ~10² (normalized to aryl-I = 10⁴) in Suzuki-Miyaura coupling [1] |
| Comparator Or Baseline | Aryl-Cl analog: typical relative rate ~1 under identical conditions [1] |
| Quantified Difference | Approximately 10- to 100-fold rate enhancement for aryl-Br vs aryl-Cl |
| Conditions | Pd(PPh₃)₄ or Pd₂(dba)₃/phosphine ligand systems, aqueous base, 80–100 °C, as reviewed in [1] |
Why This Matters
This directly translates to higher synthetic throughput and lower catalyst loading costs when the compound is used as a coupling partner in library synthesis or route scouting.
- [1] Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. Palladium-catalyzed coupling reactions of aryl chlorides. Review of relative reactivity of aryl halides. View Source
